Ethanone, 1-(5-bromo-1H-pyrrol-3-yl)-

Description

Significance of Substituted Pyrrole (B145914) Heterocycles in Organic Chemistry

Pyrrole and its derivatives are fundamental building blocks in organic chemistry, renowned for their presence in a vast array of biologically significant molecules and advanced materials. numberanalytics.comnih.gov The pyrrole ring is a key structural component of natural products essential for life, such as heme in hemoglobin and chlorophyll (B73375) in plants. nih.govuop.edu.pk This prevalence underscores the importance of substituted pyrroles in the design and synthesis of new therapeutic agents.

The versatility of the pyrrole ring allows for a wide range of chemical modifications, leading to a diverse library of compounds with varied electronic and steric properties. numberanalytics.com This adaptability has led to the use of pyrrole derivatives in numerous applications, including:

Pharmaceuticals: Many drugs contain a pyrrole moiety, which can contribute to their biological activity. Pyrrole derivatives have been investigated for their potential as antibacterial, antifungal, and anticancer agents. numberanalytics.comnih.gov

Agrochemicals: The development of novel pesticides and herbicides often involves the incorporation of heterocyclic scaffolds like pyrrole to enhance efficacy and selectivity. numberanalytics.com

Materials Science: The electronic properties of pyrroles make them suitable for use in organic electronics, such as in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and conductive polymers. numberanalytics.comnih.gov

The continued exploration of substituted pyrroles is a dynamic area of research, driven by the quest for new molecules with unique functions and applications.

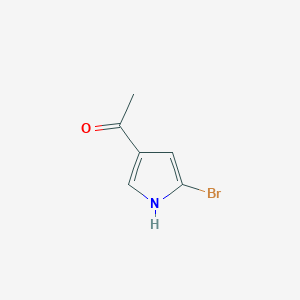

Structural Classification and Nomenclature of Ethanone (B97240), 1-(5-bromo-1H-pyrrol-3-yl)-

From a structural standpoint, Ethanone, 1-(5-bromo-1H-pyrrol-3-yl)- is classified as a halogenated ketone derivative of pyrrole. The systematic nomenclature, as defined by the International Union of Pure and Applied Chemistry (IUPAC), precisely describes its molecular architecture:

Ethanone: Indicates the presence of a two-carbon acyl group (CH₃CO-).

1-(...): Specifies that the ethanone group is attached at the first position of the substituent.

5-bromo: Denotes a bromine atom attached to the fifth position of the pyrrole ring.

1H-pyrrol-3-yl: Identifies the parent heterocycle as a pyrrole ring, with the attachment point for the ethanone group being the third carbon atom. The "1H" signifies that the nitrogen atom of the pyrrole ring bears a hydrogen atom.

The molecular formula for this compound is C₆H₆BrNO. Below is a table summarizing key structural and chemical identifiers for Ethanone, 1-(5-bromo-1H-pyrrol-3-yl)- and related compounds.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Ethanone, 1-(5-bromo-1H-pyrrol-3-yl)- | Not Found | C₆H₆BrNO | 188.02 |

| 1-(1H-pyrrol-3-yl)ethanone | 1072-82-8 | C₆H₇NO | 109.128 chemsynthesis.com |

| 1-(1H-pyrrol-2-yl)ethanone | 1072-83-9 | C₆H₇NO | 109.1259 nist.gov |

| 1-(4-Bromo-1H-pyrrol-2-yl)ethanone | 51333-64-3 | C₆H₆BrNO | 188.02 sigmaaldrich.comsigmaaldrich.com |

| 1-(5-bromo-1H-indol-3-yl)ethanone | Not Found | C₁₀H₈BrNO | 238.08 uni.lu |

| 1-(5-Bromo-1H-indazol-3-yl)ethanone | 886363-74-2 | Not Found | Not Found bldpharm.com |

| 1-(4-amino-5-(3-bromophenyl)-2-methyl-1H-pyrrol-3-yl)ethanone | Not Found | C₁₃H₁₃BrN₂O | 293.16 uni.lu |

| 1-(3-bromophenyl)ethanone | 2142-63-4 | C₈H₇BrO | 199.045 nist.gov |

Data sourced from publicly available chemical databases. Molecular weights may vary slightly depending on the source.

Historical Context of Related Brominated Pyrrole Derivatives in Chemical Research

The study of pyrrole chemistry has a rich history, dating back to its discovery in 1834. numberanalytics.comnumberanalytics.com The introduction of bromine atoms into the pyrrole ring has been a long-standing strategy to modulate the chemical reactivity and biological activity of these heterocycles. Brominated organic compounds, in general, have found widespread use in various industrial applications, including as flame retardants. nih.gov

In the context of medicinal chemistry, the synthesis of brominated pyrrole derivatives has been a subject of interest for their potential therapeutic properties. For instance, research has been conducted on the synthesis and antimicrobial activity of bromine-rich pyrrole derivatives related to natural products like monodeoxypyoluteorin. nih.gov Such studies highlight the ongoing efforts to explore the chemical space of halogenated pyrroles for drug discovery.

The development of synthetic methodologies to introduce bromine and other functional groups onto the pyrrole core is a continuous area of research. These methods are crucial for accessing novel structures like Ethanone, 1-(5-bromo-1H-pyrrol-3-yl)- and evaluating their potential in various scientific domains.

Properties

IUPAC Name |

1-(5-bromo-1H-pyrrol-3-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO/c1-4(9)5-2-6(7)8-3-5/h2-3,8H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVBFUZFETKWQCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CNC(=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901295487 | |

| Record name | 1-(5-Bromo-1H-pyrrol-3-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901295487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16168-95-9 | |

| Record name | 1-(5-Bromo-1H-pyrrol-3-yl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16168-95-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(5-Bromo-1H-pyrrol-3-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901295487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic Characterization and Structural Elucidation of Ethanone, 1 5 Bromo 1h Pyrrol 3 Yl

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic molecules. It relies on the magnetic properties of atomic nuclei. For Ethanone (B97240), 1-(5-bromo-1H-pyrrol-3-yl)-, 1H and 13C NMR would provide crucial information about the hydrogen and carbon framework of the molecule.

Proton Nuclear Magnetic Resonance (1H NMR) Analysis

In a hypothetical 1H NMR spectrum of Ethanone, 1-(5-bromo-1H-pyrrol-3-yl)-, we would expect to see distinct signals for the protons of the pyrrole (B145914) ring, the N-H proton, and the methyl protons of the ethanone group. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the bromine atom and the acetyl group, as well as the aromaticity of the pyrrole ring.

Expected 1H NMR Data:

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H2 (Pyrrole) | 7.0 - 7.5 | Doublet of doublets | ~2-3 |

| H4 (Pyrrole) | 6.5 - 7.0 | Doublet of doublets | ~2-3 |

| N-H (Pyrrole) | 8.0 - 9.0 | Broad singlet | - |

| -CH3 (Acetyl) | 2.3 - 2.6 | Singlet | - |

Note: The expected chemical shifts are estimates based on general substituent effects on pyrrole rings.

Carbon-13 Nuclear Magnetic Resonance (13C NMR) Analysis

The 13C NMR spectrum would show signals for each unique carbon atom in the molecule. The positions of these signals are indicative of the chemical environment of the carbons. The carbonyl carbon of the acetyl group is expected to appear significantly downfield.

Expected 13C NMR Data:

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C2 (Pyrrole) | 110 - 120 |

| C3 (Pyrrole) | 125 - 135 |

| C4 (Pyrrole) | 115 - 125 |

| C5 (Pyrrole) | 95 - 105 |

| -C=O (Acetyl) | 190 - 200 |

| -CH3 (Acetyl) | 25 - 35 |

Note: These are estimated chemical shift ranges.

Advanced NMR Techniques (e.g., COSY, HMQC, HMBC) for Structural Assignment

To definitively assign the proton and carbon signals, two-dimensional (2D) NMR techniques would be essential.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. For instance, it would confirm the coupling between the H2 and H4 protons of the pyrrole ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These techniques correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon atom that bears a proton.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds apart. This would be crucial for confirming the position of the acetyl group at C3 and the bromine atom at C5 by observing correlations from the methyl protons to the C3 and C=O carbons, and from the pyrrole protons to the surrounding carbon atoms.

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of Ethanone, 1-(5-bromo-1H-pyrrol-3-yl)- would be characterized by absorption bands corresponding to the stretching and bending vibrations of its functional groups.

Expected FT-IR Data:

| Wavenumber (cm-1) | Vibrational Mode |

| 3400 - 3200 | N-H stretching |

| ~1660 | C=O stretching (ketone) |

| 1550 - 1450 | C=C stretching (pyrrole ring) |

| 1400 - 1300 | C-N stretching |

| ~750 | C-Br stretching |

Raman Spectroscopy and Vibrational Mode Analysis

Raman spectroscopy, which relies on the inelastic scattering of light, would provide complementary information to the FT-IR spectrum. The selection rules for Raman are different from those for IR, meaning that some vibrations may be more prominent in one technique than the other.

For Ethanone, 1-(5-bromo-1H-pyrrol-3-yl)-, the C=C and C-C stretching vibrations of the pyrrole ring are expected to produce strong Raman signals. The C-Br stretching vibration would also be observable. A detailed vibrational mode analysis, often aided by computational methods like Density Functional Theory (DFT), would be necessary to assign all the observed Raman bands to specific molecular motions. This analysis would help in confirming the substitution pattern on the pyrrole ring.

Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound. Different ionization methods can be employed to generate ions from the analyte, each offering unique fragmentation patterns that aid in structural elucidation.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is instrumental in determining the precise molecular formula of a compound by measuring its exact mass with high accuracy. For "Ethanone, 1-(5-bromo-1H-pyrrol-3-yl)-", with the molecular formula C6H6BrNO, the theoretical exact mass can be calculated by summing the masses of its constituent isotopes.

The presence of bromine is particularly noteworthy due to its two stable isotopes, 79Br and 81Br, which have near-equal natural abundance. This results in a characteristic isotopic pattern in the mass spectrum, with two peaks of roughly equal intensity separated by two mass units, corresponding to the [M]+ and [M+2]+ ions. This distinctive pattern is a strong indicator of the presence of a single bromine atom in the molecule.

| Isotope | Exact Mass (Da) | Natural Abundance (%) |

|---|---|---|

| 12C | 12.000000 | 98.93 |

| 1H | 1.007825 | 99.985 |

| 14N | 14.003074 | 99.636 |

| 16O | 15.994915 | 99.757 |

| 79Br | 78.918337 | 50.69 |

| 81Br | 80.916291 | 49.31 |

Based on these isotopic masses, the expected exact masses for the molecular ions of "Ethanone, 1-(5-bromo-1H-pyrrol-3-yl)-" are:

[M]+ (containing 79Br): 186.9633 Da

[M+2]+ (containing 81Br): 188.9612 Da

The experimental determination of these exact masses by HRMS would unequivocally confirm the elemental composition of the compound.

Electron Ionization Mass Spectrometry (EI-MS) Fragmentation Patterns

The molecular ion peak, corresponding to the intact molecule, would be observed as a doublet at m/z 187 and 189 due to the bromine isotopes. Key fragmentation pathways would likely include:

Alpha-cleavage: The cleavage of the bond between the carbonyl group and the pyrrole ring, or between the carbonyl group and the methyl group, is a common fragmentation for ketones.

Loss of the methyl radical (•CH3) would result in a fragment ion at m/z 172/174.

Loss of the acetyl group (•COCH3) is less likely but could produce a bromopyrrole radical cation.

Cleavage of the Pyrrole Ring: The pyrrole ring itself can undergo fragmentation, although this is generally less favorable than cleavage at the substituent.

Loss of CO: A common fragmentation pathway for carbonyl compounds is the loss of a neutral carbon monoxide molecule, which would lead to a fragment ion at m/z 159/161.

Loss of Br: Cleavage of the carbon-bromine bond would result in an ion at m/z 108.

| Fragment Ion | Proposed Structure | Expected m/z |

|---|---|---|

| [M]+ | C6H6BrNO+ | 187/189 |

| [M - CH3]+ | C5H3BrNO+ | 172/174 |

| [M - CO]+• | C5H6BrN+• | 159/161 |

| [M - Br]+ | C6H6NO+ | 108 |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. It typically generates protonated molecules [M+H]+ or other adducts with minimal fragmentation. For "Ethanone, 1-(5-bromo-1H-pyrrol-3-yl)-", ESI-MS would be expected to produce a prominent signal corresponding to the protonated molecule.

Given the presence of the nitrogen atom in the pyrrole ring and the oxygen atom of the carbonyl group, the molecule can be readily protonated. The resulting [M+H]+ ion would exhibit the characteristic isotopic pattern of bromine, with peaks at m/z 188/190. This technique is valuable for confirming the molecular weight of the compound with high sensitivity.

Electronic Absorption Spectroscopy

Electronic absorption spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

The UV-Vis spectrum of "Ethanone, 1-(5-bromo-1H-pyrrol-3-yl)-" is expected to be influenced by the electronic structure of the pyrrole ring and the acetyl substituent. Pyrrole itself exhibits strong absorption in the UV region due to π → π* transitions. The conjugation of the carbonyl group with the pyrrole ring will likely cause a bathochromic shift (a shift to longer wavelengths) of these absorption bands.

The expected electronic transitions for this molecule include:

π → π transitions:* These transitions involve the excitation of electrons from the bonding π orbitals of the pyrrole ring and the carbonyl group to the corresponding anti-bonding π* orbitals. These are typically high-intensity absorptions.

n → π transitions:* This transition involves the excitation of a non-bonding electron from the oxygen atom of the carbonyl group to an anti-bonding π* orbital. These transitions are generally of lower intensity compared to π → π* transitions.

The position of the absorption maxima (λmax) will be sensitive to the solvent polarity. In polar solvents, a hypsochromic shift (blue shift) of the n → π* transition and a bathochromic shift (red shift) of the π → π* transition are often observed. While specific experimental UV-Vis data for "Ethanone, 1-(5-bromo-1H-pyrrol-3-yl)-" is not available in the searched literature, the spectrum of the parent compound, 2-acetylpyrrole, can provide a reference point. The addition of a bromine atom is expected to cause a further bathochromic shift.

| Type of Transition | Involved Orbitals | Expected Intensity | Expected Wavelength Region |

|---|---|---|---|

| π → π | π (pyrrole, C=O) → π (pyrrole, C=O) | High | UV region |

| n → π | n (oxygen) → π (C=O) | Low | Near UV region |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique can provide precise information on bond lengths, bond angles, and intermolecular interactions, offering a complete picture of the molecule's solid-state conformation and packing.

A search of crystallographic databases did not yield a crystal structure for "Ethanone, 1-(5-bromo-1H-pyrrol-3-yl)-". Therefore, its solid-state structure has not been experimentally determined. For comparison, the crystal structure of the related compound 2-acetylpyrrole reveals details about its molecular geometry and hydrogen bonding interactions in the solid state. If suitable crystals of "Ethanone, 1-(5-bromo-1H-pyrrol-3-yl)-" were to be grown, X-ray diffraction analysis would be able to elucidate the precise location of the bromine and acetyl substituents on the pyrrole ring and describe the packing of the molecules in the crystal lattice, including any potential hydrogen bonding or halogen bonding interactions.

Single Crystal X-ray Diffraction (SC-XRD) Analysis

Detailed crystallographic data, including unit cell dimensions, space group, and atomic coordinates for "Ethanone, 1-(5-bromo-1H-pyrrol-3-yl)-," are not available in the current body of scientific literature.

Crystal Packing and Intermolecular Interactions

Without the crystallographic data, a description of the crystal packing and an analysis of the specific intermolecular interactions for "Ethanone, 1-(5-bromo-1H-pyrrol-3-yl)-" cannot be accurately determined or discussed.

Theoretical and Computational Investigations of Ethanone, 1 5 Bromo 1h Pyrrol 3 Yl

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the intrinsic properties of molecules like Ethanone (B97240), 1-(5-bromo-1H-pyrrol-3-yl)-. These computational methods allow for a detailed examination of the molecule's geometry, electronic structure, and spectroscopic characteristics at the atomic level.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) stands as a primary tool for the computational study of pyrrole (B145914) derivatives due to its favorable balance of accuracy and computational cost. researchgate.netresearchgate.net For Ethanone, 1-(5-bromo-1H-pyrrol-3-yl)-, DFT calculations would be employed to determine its most stable three-dimensional arrangement of atoms, known as the optimized geometry. This is achieved by finding the minimum energy structure on the potential energy surface.

A common functional used for such systems is B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which combines the strengths of both Hartree-Fock theory and DFT. researchgate.netresearchgate.net The geometry optimization process would reveal crucial bond lengths, bond angles, and dihedral angles. For instance, it would define the planarity of the pyrrole ring and the orientation of the acetyl and bromo substituents.

Furthermore, DFT calculations provide a wealth of information about the electronic structure. Key electronic descriptors that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, offering insights into the molecule's chemical reactivity and kinetic stability. A smaller gap typically suggests higher reactivity. Other properties like electronegativity, chemical hardness, and the global electrophilicity index can also be derived, which help in predicting how the molecule will interact with other chemical species. researchgate.netnih.gov

Basis Set Selection and Level of Theory Considerations

The accuracy of DFT calculations is highly dependent on the chosen basis set, which is a set of mathematical functions used to describe the distribution of electrons within the molecule. For a molecule containing a bromine atom, it is crucial to select a basis set that can adequately handle larger atoms and the effects of electron correlation.

Pople-style basis sets, such as 6-311++G(d,p), are frequently used for this class of compounds. researchgate.netresearchgate.net The inclusion of diffuse functions ("++") is important for accurately describing the behavior of lone-pair electrons and anions, while polarization functions ("(d,p)") allow for more flexibility in the shape of the orbitals, which is necessary for describing chemical bonds accurately. For heavier atoms like bromine, basis sets that include effective core potentials (ECPs) might also be considered to reduce computational expense while maintaining accuracy.

The combination of the DFT functional and the basis set defines the level of theory. For instance, a common and robust level of theory for geometry optimization of similar molecules is B3LYP/6-311++G(d,p). researchgate.net Higher levels of theory, such as coupled-cluster methods (e.g., CCSD(T)), can offer benchmark accuracy for energy calculations but are often too computationally demanding for geometry optimization of a molecule of this size. mdpi.com

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) and Validation with Experimental Data

A significant application of quantum chemical calculations is the prediction of spectroscopic data, which can be invaluable for identifying and characterizing a compound.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a widely used approach within DFT to calculate the isotropic shielding tensors of nuclei. researchgate.netnih.gov These values can then be converted into predicted ¹H and ¹³C NMR chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), also calculated at the same level of theory. researchgate.net Good agreement between predicted and experimental shifts validates the computed structure. nih.gov

IR Spectroscopy: The vibrational frequencies of the molecule can be calculated from the second derivatives of the energy with respect to the atomic positions. These frequencies correspond to the absorption bands in an infrared (IR) spectrum. By analyzing the computed vibrational modes, each calculated frequency can be assigned to a specific molecular motion, such as C=O stretching, N-H bending, or C-Br stretching. It is standard practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and other systematic errors in the computational method. mdpi.com

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. This allows for the assignment of electronic transitions, such as π→π* or n→π* transitions, which are characteristic of the chromophores within the molecule (the pyrrole ring and the acetyl group).

The following table provides a hypothetical comparison of predicted and experimental spectroscopic data for Ethanone, 1-(5-bromo-1H-pyrrol-3-yl)-, based on typical results for similar compounds.

| Parameter | Predicted Value (Illustrative) | Experimental Value (Hypothetical) |

| ¹H NMR (δ, ppm) | H1: 8.1; H2: 7.0; H4: 6.8; CH₃: 2.4 | H1: 8.0; H2: 6.9; H4: 6.7; CH₃: 2.3 |

| ¹³C NMR (δ, ppm) | C=O: 195; C2: 135; C3: 125; C4: 115; C5: 100; CH₃: 28 | C=O: 194; C2: 134; C3: 126; C4: 116; C5: 99; CH₃: 27 |

| IR (cm⁻¹) | ν(N-H): 3450; ν(C=O): 1680; ν(C-Br): 650 | ν(N-H): 3430; ν(C=O): 1675; ν(C-Br): 645 |

| UV-Vis (λ_max, nm) | 280 (π→π); 310 (n→π) | 285; 315 |

Conformational Analysis and Molecular Stability

Conformational analysis involves studying the different spatial arrangements of a molecule (conformers) that can be interconverted by rotation about single bonds. libretexts.orgchemistrysteps.com For Ethanone, 1-(5-bromo-1H-pyrrol-3-yl)-, this primarily concerns the rotation of the acetyl group relative to the pyrrole ring.

Tautomerism and Isomeric Preferences

Prototropic tautomerism is a key consideration for many heterocyclic compounds. nih.gov For Ethanone, 1-(5-bromo-1H-pyrrol-3-yl)-, several tautomeric forms could theoretically exist, including keto-enol forms involving the acetyl group and different positional isomers of the N-H proton on the pyrrole ring.

Computational studies can predict the relative stabilities of these tautomers by calculating their total energies. orientjchem.org The tautomer with the lowest energy is the most stable and therefore the most abundant form at equilibrium. For acetyl-substituted pyrroles, the keto form is generally found to be significantly more stable than the corresponding enol tautomers. orientjchem.org Similarly, the position of the N-H proton is typically favored at the 1-position as depicted in the compound's name. DFT calculations can quantify these energy differences, providing a clear picture of the preferred isomeric form.

Torsional Barriers and Rotational Isomerism

The rotation around the single bond connecting the acetyl group to the pyrrole ring is not entirely free. chemistrysteps.com It is governed by a torsional potential, with energy maxima (eclipsed conformations) and minima (staggered conformations). libretexts.org A potential energy scan can be performed computationally by systematically varying the dihedral angle of the C-C-C=O bond and calculating the energy at each step. This generates a rotational energy profile.

The energy difference between the most stable (lowest energy) and least stable (highest energy) conformer defines the rotational barrier. chemistrysteps.com For a 3-acetylpyrrole (B85711) derivative, two primary planar conformers would be expected, corresponding to the acetyl group's carbonyl oxygen being oriented syn or anti to the C4 position of the pyrrole ring. One of these conformers is typically more stable due to a balance of steric hindrance and potential intramolecular interactions, such as weak hydrogen bonds. acs.org For instance, the syn conformer might be slightly more stable than the anti conformer.

The following table illustrates the kind of data that a torsional analysis would yield.

| Dihedral Angle (C4-C3-C(O)-CH₃) | Relative Energy (kcal/mol) | Conformation |

| 0° | 0.0 | Syn-planar (stable) |

| 90° | 2.5 | Perpendicular (transition state) |

| 180° | 0.8 | Anti-planar (stable) |

| 270° | 2.5 | Perpendicular (transition state) |

This analysis reveals the energetic cost of rotation and the relative populations of the stable conformers at a given temperature, which can have implications for the molecule's reactivity and its interactions with other molecules.

Based on the current search, there is no publicly available scientific literature or detailed research data specifically focusing on the theoretical and computational investigations of Ethanone, 1-(5-bromo-1H-pyrrol-3-yl)- . Comprehensive studies detailing its electronic structure, frontier molecular orbitals, natural bond orbital analysis, charge distribution, reaction mechanisms, and transition states have not been found in the accessible resources.

Therefore, it is not possible to provide a detailed article that adheres to the specific requirements of the requested outline. The necessary in-depth, scientifically validated research findings for this particular compound are not present in the searched scholarly articles, computational chemistry databases, or other scientific repositories.

Noncovalent Interaction Analysis

A comprehensive analysis of the noncovalent interactions within the crystal structure of Ethanone, 1-(5-bromo-1H-pyrrol-3-yl)- is crucial for understanding its supramolecular assembly. Methodologies such as Hirshfeld surface analysis provide valuable insights into the nature and contribution of various intermolecular contacts.

Hirshfeld Surface Analysis for Intermolecular Interactions

Detailed Hirshfeld surface analysis for Ethanone, 1-(5-bromo-1H-pyrrol-3-yl)- is not available in the reviewed literature. This type of analysis would typically involve mapping properties like dnorm, shape index, and curvedness onto the Hirshfeld surface to visualize and quantify intermolecular interactions.

Weak Hydrogen Bonding and Halogen Bonding in Crystal Structures

Specific details on weak hydrogen bonding and halogen bonding within the crystal structure of Ethanone, 1-(5-bromo-1H-pyrrol-3-yl)- have not been reported. In the crystal structures of similar bromo-substituted organic molecules, weak hydrogen bonds, such as C–H···O and C–H···Br, often play a significant role in the formation of the supramolecular architecture.

Halogen bonding, an interaction where a halogen atom acts as an electrophilic species, is another important noncovalent force in the crystal engineering of bromo compounds. The bromine atom in Ethanone, 1-(5-bromo-1H-pyrrol-3-yl)- could potentially participate in halogen bonds with electron-donating atoms in neighboring molecules, contributing to the stability of the crystal lattice.

Investigation of Nonlinear Optical (NLO) Properties

The nonlinear optical (NLO) properties of Ethanone, 1-(5-bromo-1H-pyrrol-3-yl)- have not been experimentally or theoretically investigated in the available literature. The study of NLO properties involves examining the interaction of the compound with high-intensity light, leading to phenomena such as second-harmonic and third-harmonic generation.

Computational studies on other pyrrole derivatives have suggested that the presence of donor and acceptor groups can lead to significant NLO responses. researchgate.net The pyrrole ring can act as a π-electron system, and the bromo and ethnone substituents could influence the intramolecular charge transfer, which is a key factor for NLO activity. However, without specific studies on Ethanone, 1-(5-bromo-1H-pyrrol-3-yl)-, any discussion of its NLO properties remains speculative.

Chemical Reactivity and Functionalization of Ethanone, 1 5 Bromo 1h Pyrrol 3 Yl

Transformations Involving the Bromine Moiety

The bromine atom at the C5 position of the pyrrole (B145914) ring is a key handle for introducing molecular diversity, primarily through carbon-carbon bond-forming cross-coupling reactions. Its reactivity is characteristic of an aryl bromide, enabling a variety of palladium-catalyzed transformations.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new C-C bonds, and the bromo-substituent on the pyrrole ring serves as an excellent electrophilic partner.

The Suzuki-Miyaura coupling is one of the most effective methods for the arylation of heterocyclic compounds. nih.gov This reaction involves the coupling of the bromo-pyrrole with an organoboron reagent, such as a boronic acid or its ester, in the presence of a palladium catalyst and a base. libretexts.orgorganic-chemistry.org While direct examples for Ethanone (B97240), 1-(5-bromo-1H-pyrrol-3-yl)- are not prevalent in readily available literature, the reactivity can be inferred from similar substrates. For instance, N-protected 3-bromopyrroles undergo smooth Suzuki coupling with various arylboronic acids using a catalyst like Pd(PPh₃)₄ and a base such as cesium carbonate, affording the corresponding aryl-substituted pyrroles in excellent yields. nih.gov The reaction is generally tolerant of various functional groups on the coupling partner. nih.gov

Interactive Table: Examples of Suzuki-Miyaura Coupling on Bromopyrrole Analogues To view details, click on the corresponding row.

Click to expand/collapse

| Substrate | Coupling Partner | Catalyst | Base | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|---|---|

| N-SEM-3-bromopyrrole | Phenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/H₂O | N-SEM-3-phenylpyrrole | 95% | nih.gov |

| N-SEM-5-bromopyrrole | Phenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/H₂O | N-SEM-5-phenylpyrrole | 96% | nih.gov |

| p-Bromoacetophenone | Phenyl DABO boronate | Pd₂(dba)₃/L₂ | - | Dioxane/H₂O | 4-Acetylbiphenyl | 81% | nih.gov |

The Heck reaction couples the bromo-pyrrole with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. organic-chemistry.orgyoutube.com This reaction is a versatile method for the vinylation of aryl halides. organic-chemistry.org The process typically involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination. libretexts.org Intramolecular versions of the Heck reaction are particularly useful for constructing complex polycyclic systems. youtube.com The reaction conditions can be optimized using various palladium sources, ligands, and bases to achieve high yields. organic-chemistry.org

The Sonogashira coupling provides a route to alkynyl-substituted pyrroles by reacting the bromo-pyrrole with a terminal alkyne. wikipedia.orgorganic-chemistry.org This transformation is co-catalyzed by palladium and copper species and requires a base, often an amine, which can also serve as the solvent. wikipedia.orglibretexts.org The reaction proceeds under mild conditions, tolerating a wide array of functional groups, making it highly valuable in the synthesis of natural products and pharmaceuticals. wikipedia.orglibretexts.org For example, 2-amino-3-bromopyridines have been successfully coupled with various terminal alkynes using a palladium catalyst system, demonstrating the applicability of this reaction to bromo-N-heterocycles. scirp.org

Interactive Table: Examples of Sonogashira Coupling on Bromo-Heterocycle Analogues To view details, click on the corresponding row.

Click to expand/collapse

| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂/PPh₃/CuI | Et₃N | DMF | 100°C | 95% | scirp.org |

| 5-Bromoindole | Phenylacetylene | Pd(PPh₃)₄/CuI | Et₃N | Water | RT | - | researchgate.net |

| 1-Iodo-4-nitrobenzene | Phenylacetylene | PdCl₂(PPh₃)₂/CuI | Et₃N | THF | RT | 95% | wikipedia.org |

Nucleophilic Displacement and Halogen Exchange Reactions

Direct nucleophilic aromatic substitution (SɴAr) on unactivated aryl halides like Ethanone, 1-(5-bromo-1H-pyrrol-3-yl)- is generally difficult. These reactions typically require either highly electron-deficient aromatic rings or harsh reaction conditions. The pyrrole ring is electron-rich, which disfavors nucleophilic attack. Therefore, substitution of the bromine atom by common nucleophiles like hydroxides, alkoxides, or amines would likely not proceed under standard SɴAr conditions. For such a reaction to occur, the pyrrole ring would need to be activated by strong electron-withdrawing groups, a condition not met by the acetyl group alone.

Halogen exchange reactions, such as converting the bromide to an iodide to increase its reactivity in subsequent cross-coupling reactions (Finkelstein reaction), are also not typical for aryl halides under standard conditions.

Reductive Debromination Strategies

The removal of the bromine atom to yield Ethanone, 1-(1H-pyrrol-3-yl)- can be achieved through various reductive debromination methods. A common and effective laboratory method is catalytic hydrogenation. organic-chemistry.org This process typically involves treating the bromo-pyrrole with hydrogen gas (H₂) or a hydrogen donor in the presence of a palladium catalyst, such as palladium on carbon (Pd/C). organic-chemistry.org These reactions are often run under neutral conditions and can be highly selective, leaving other functional groups like ketones intact. organic-chemistry.org Bromides are generally reduced more readily than other halides like chlorides under these conditions. organic-chemistry.org

Alternatively, reductive dehalogenation can be accomplished by certain microorganisms. Studies have shown that bacteria associated with marine sponges can reductively debrominate a variety of bromoaromatic compounds, including bromopyrroles. nih.govasm.org

Reactions at the Acetyl Group

The acetyl group at the C3 position offers a second site for functionalization, with reactivity centered on the carbonyl carbon and the adjacent α-protons of the methyl group.

Carbonyl Reactivity: Reduction, Wittig, Aldol (B89426) Condensations

The carbonyl group of the acetyl moiety can undergo a variety of classic transformations.

Reduction: The ketone can be readily reduced to a secondary alcohol, forming 1-(5-bromo-1H-pyrrol-3-yl)ethanol , using mild reducing agents like sodium borohydride (B1222165) (NaBH₄). More vigorous reduction conditions could potentially lead to the complete reduction of the carbonyl to a methylene (B1212753) group (-CH₂CH₃), although this might also affect the bromine substituent.

Wittig Reaction: The Wittig reaction converts ketones into alkenes, providing a powerful method for C=C bond formation. wikipedia.orgmasterorganicchemistry.com The acetyl group of the title compound can react with a phosphonium (B103445) ylide (a Wittig reagent) to yield a 3-(1-alkenyl)-5-bromo-1H-pyrrole. libretexts.org The ylide is typically prepared by treating a phosphonium salt with a strong base like n-butyllithium. masterorganicchemistry.comlibretexts.org The nature of the substituents on the ylide determines the stereoselectivity of the resulting alkene. wikipedia.orgorganic-chemistry.org Stabilized ylides generally produce (E)-alkenes, while unstabilized ylides favor the formation of (Z)-alkenes. organic-chemistry.org

Aldol Condensation: The α-hydrogens on the methyl group of the acetyl moiety are acidic and can be removed by a base to form an enolate. This enolate can then act as a nucleophile, attacking an aldehyde or another ketone in an aldol addition or condensation reaction. libretexts.orgmasterorganicchemistry.com A particularly useful variant is the Claisen-Schmidt condensation, where the pyrrole enolate reacts with an aromatic aldehyde that cannot enolize itself (e.g., benzaldehyde). libretexts.org This reaction, typically carried out in the presence of a base like sodium hydroxide, would lead to the formation of a β-hydroxyketone, which can then dehydrate (often upon heating) to yield a conjugated α,β-unsaturated ketone, a chalcone-like structure. libretexts.orgkhanacademy.org

Alpha-Halogenation and Alpha-Functionalization

The methyl group of the acetyl function can be functionalized at the α-position.

Alpha-Halogenation: The α-hydrogens can be substituted with halogens (Cl, Br, I) under either acidic or basic conditions. fiveable.melibretexts.org Under acidic catalysis, the reaction proceeds through an enol intermediate and typically results in monosubstitution to yield 1-(5-bromo-1H-pyrrol-3-yl)-2-haloethanone . libretexts.orglibretexts.org The rate of this reaction is often dependent on the rate of enol formation and not on the halogen concentration. libretexts.org

In contrast, under basic conditions, the reaction proceeds via an enolate. The introduction of an electron-withdrawing halogen atom increases the acidity of the remaining α-protons, making the product more reactive than the starting material. libretexts.org This often leads to multiple halogenations. libretexts.org For a methyl ketone like the title compound, base-promoted halogenation with excess halogen can lead to the formation of a trihalo-intermediate, which can then undergo the haloform reaction to yield a carboxylate and a haloform (e.g., chloroform, bromoform, or iodoform). libretexts.orgyoutube.com This would convert the 3-acetyl group into a 3-carboxylate group.

Reactivity of the Pyrrole Ring System

The pyrrole ring is an electron-rich aromatic heterocycle, making it highly susceptible to electrophilic attack. However, the substituents on the ring in Ethanone, 1-(5-bromo-1H-pyrrol-3-yl)- significantly modulate this inherent reactivity.

Electrophilic Aromatic Substitution on the Pyrrole Nucleus

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for pyrroles. Generally, substitution occurs preferentially at the C2 and C5 positions due to the superior stabilization of the resulting cationic intermediate (arenium ion) through resonance. In this intermediate, the positive charge can be delocalized over more atoms, including the nitrogen, compared to attack at the C3 or C4 positions. youtube.comnih.gov

In the case of Ethanone, 1-(5-bromo-1H-pyrrol-3-yl)- , the C5 position is already occupied by a bromine atom. The acetyl group at the C3 position is an electron-withdrawing group, which deactivates the pyrrole ring towards electrophilic attack by reducing its electron density. This deactivation makes the reaction less favorable compared to unsubstituted pyrrole.

The remaining unsubstituted positions on the pyrrole ring are C2 and C4. The directing effects of the existing substituents play a crucial role in determining the regioselectivity of further substitution. The bromo group at C5 is a deactivating but ortho-, para-directing substituent. The acetyl group at C3 is a deactivating and meta-directing substituent. Therefore, an incoming electrophile would be directed to the C2 and C4 positions. The precise outcome of an electrophilic substitution reaction would depend on the specific electrophile, reaction conditions, and the interplay of these electronic effects.

N-Substitution and Derivatization of the Pyrrole Nitrogen

The nitrogen atom of the pyrrole ring in Ethanone, 1-(5-bromo-1H-pyrrol-3-yl)- possesses a lone pair of electrons and can act as a nucleophile, allowing for N-substitution reactions. This derivatization can be achieved through various reactions, such as alkylation, arylation, and acylation, typically by reacting the pyrrole with a suitable electrophile in the presence of a base. The base deprotonates the pyrrole nitrogen, forming a more nucleophilic pyrrolide anion, which then reacts with the electrophile.

The presence of the electron-withdrawing acetyl group can increase the acidity of the N-H bond, facilitating its deprotonation. N-substituted derivatives of pyrroles are often synthesized to modify the electronic properties of the ring, prevent unwanted side reactions during other transformations, or introduce new functional groups for further chemical manipulation.

Regioselectivity and Stereoselectivity in Derivatization

The regioselectivity and stereoselectivity of derivatization reactions involving Ethanone, 1-(5-bromo-1H-pyrrol-3-yl)- are critical aspects that determine the structure of the final products.

Influence of Substituents on Reaction Outcome

As previously mentioned, the bromo and acetyl substituents are the primary determinants of regioselectivity in electrophilic aromatic substitution reactions. The electron-withdrawing nature of the acetyl group at C3 deactivates the ring, while both substituents direct incoming electrophiles to the remaining C2 and C4 positions. The specific reaction conditions, including the nature of the solvent and the electrophile, can influence the ratio of the resulting isomers. imist.ma For instance, bulkier electrophiles might preferentially attack the less sterically hindered position.

In the context of N-substitution, the substituents can also exert an electronic influence on the reactivity of the pyrrole nitrogen.

Asymmetric Transformations

There is currently a lack of specific research findings in the public domain detailing asymmetric transformations involving Ethanone, 1-(5-bromo-1H-pyrrol-3-yl)- . Asymmetric catalysis is a field of growing importance for the synthesis of chiral molecules. In principle, the acetyl group of this compound could be a handle for asymmetric reactions, such as asymmetric reduction to a chiral alcohol or asymmetric aldol reactions. Furthermore, if a chiral center is introduced at the nitrogen via N-substitution, it could potentially direct subsequent reactions on the pyrrole ring in a stereoselective manner. However, without specific experimental data, any discussion on asymmetric transformations remains speculative.

Role of Ethanone, 1 5 Bromo 1h Pyrrol 3 Yl As a Synthetic Building Block

Precursor to Fused Heterocyclic Systems

The presence of both an electrophilic carbonyl group and a nucleophilic pyrrole (B145914) ring, along with a bromine atom amenable to various coupling reactions, makes Ethanone (B97240), 1-(5-bromo-1H-pyrrol-3-yl)- an ideal starting material for the synthesis of a wide array of fused heterocyclic systems.

Synthesis of Pyrrolo-Fused Polycycles

The construction of polycyclic frameworks containing a pyrrole ring is of significant interest due to their prevalence in biologically active natural products and pharmaceuticals. The reactivity of Ethanone, 1-(5-bromo-1H-pyrrol-3-yl)- allows for its incorporation into various annulation strategies to create complex, multi-ring structures. For instance, the acetyl group can participate in condensation reactions, while the bromine atom can be utilized in cross-coupling reactions to build additional rings onto the pyrrole core. This approach is instrumental in generating novel N-fused heterocyclic compounds, which are prevalent in many critical molecules, including natural products and functional materials. researchgate.net

One notable application is in the synthesis of pyrrolo[2,1-c] researchgate.netnih.govbenzodiazepines (PBDs), a class of compounds known for their anti-tumor properties. uctm.edusmolecule.com The general strategy often involves the elaboration of the pyrrole ring and subsequent cyclization to form the seven-membered diazepine (B8756704) ring. While direct use of the title compound is not explicitly detailed in all literature, its structural motifs are key to the assembly of the PBD scaffold. uctm.edusmolecule.com

Contributions to Indazole and Pyrido-Pyrrole Derivatives

The versatility of Ethanone, 1-(5-bromo-1H-pyrrol-3-yl)- extends to the synthesis of other important fused heterocycles such as indazoles and pyrido-pyrroles. Indazole derivatives are recognized for their wide range of pharmacological activities. nih.gov A patent discloses a synthetic method for 5-bromo-4-fluoro-1H-indazole where a similar intermediate, 1-(5-bromo-4-fluoro-1H-indazol-1-yl)ethanone, is synthesized and subsequently deprotected to yield the final indazole product. google.com This highlights the utility of the ethanone group as a handle in the synthesis of substituted indazoles.

The synthesis of pyrido-pyrroles, which are structural isomers of indole, is another area where pyrrole building blocks are crucial. These fused systems are of interest in medicinal chemistry. The synthesis of pyrrolo[1,2-a]pyrazin-1(2H)-ones and pyrrolo[1,2-b]pyridazin-6(5H)-ones has been reported starting from substituted pyrroles, demonstrating the general utility of such precursors in constructing these fused bicyclic systems. clockss.org

Scaffolding in Multicomponent Reactions for Chemical Diversity

Multicomponent reactions (MCRs) are powerful tools in organic synthesis that allow for the construction of complex molecules from three or more starting materials in a single step, thereby promoting chemical diversity. researchgate.netresearchgate.netnih.govrsc.orgorientjchem.org The functional groups present in Ethanone, 1-(5-bromo-1H-pyrrol-3-yl)- make it an excellent candidate for use as a scaffold in various MCRs.

The ketone functionality can readily participate in reactions like the Hantzsch pyrrole synthesis, which involves the condensation of a β-ketoester, an α-haloketone, and ammonia (B1221849) or a primary amine. researchgate.netnih.gov While the classical Hantzsch synthesis forms a pyrrole, variations of this reaction can be used to construct other heterocyclic rings. The presence of the acetyl group in the title compound allows it to act as the ketone component in such reactions, leading to the formation of highly substituted, complex molecules.

Another important MCR is the Ugi reaction, a four-component reaction between a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide. nih.gov The ketone group of Ethanone, 1-(5-bromo-1H-pyrrol-3-yl)- can serve as the carbonyl component, enabling the rapid generation of a library of diverse compounds with potential applications in drug discovery.

The Gewald reaction, which synthesizes polysubstituted 2-aminothiophenes from a ketone, a cyanoester, and elemental sulfur, is another MCR where the title compound could potentially be employed. wikipedia.org

Intermediate in the Synthesis of Complex Organic Molecules

Beyond its direct use in constructing fused rings and in MCRs, Ethanone, 1-(5-bromo-1H-pyrrol-3-yl)- serves as a valuable intermediate in the synthesis of more complex organic molecules with specific functional properties.

Development of Precursors for Material Science Applications

Pyrrole-based conjugated polymers are a class of materials that have garnered significant attention for their electronic and optical properties, with applications in areas such as organic electronics and sensors. frontiersin.org The bromine atom on the pyrrole ring of Ethanone, 1-(5-bromo-1H-pyrrol-3-yl)- can be utilized in polymerization reactions, such as Suzuki or Stille coupling, to create extended π-conjugated systems. The post-functionalization of bromo-substituted polymers via reactions like the Ullman coupling has been demonstrated as a viable strategy for tailoring material properties. clockss.org This suggests that polymers derived from the title compound could be further modified to fine-tune their characteristics for specific material science applications.

Contribution to Catalytic Systems Development

Pyrrole-containing ligands have been instrumental in the development of transition metal catalysts for a variety of organic transformations. The synthesis of new pyrrole-based ligands is an active area of research aimed at creating catalysts with improved activity and selectivity. orientjchem.org The functional groups on Ethanone, 1-(5-bromo-1H-pyrrol-3-yl)- provide handles for its elaboration into more complex ligand structures. For example, the acetyl group can be modified through condensation or reduction reactions, and the bromine atom can be replaced using cross-coupling chemistry to introduce additional coordinating groups. These tailored pyrrole-based ligands can then be complexed with various metals to generate novel catalytic systems.

Advanced Analytical Techniques for Detection and Quantification of Ethanone, 1 5 Bromo 1h Pyrrol 3 Yl

Chromatographic Separations

Chromatographic techniques are fundamental for separating Ethanone (B97240), 1-(5-bromo-1H-pyrrol-3-yl)- from impurities and related substances. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) is primarily dictated by the compound's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a versatile and widely used technique for the purity assessment of non-volatile and thermally labile compounds. For Ethanone, 1-(5-bromo-1H-pyrrol-3-yl)-, a reverse-phase HPLC (RP-HPLC) method is generally the most suitable approach. This method separates compounds based on their hydrophobicity.

A typical RP-HPLC method for the purity analysis of substituted pyrroles would involve a C18 column, which is a non-polar stationary phase. researchgate.net The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, like a phosphate buffer or, for mass spectrometry compatibility, a formic acid solution. sielc.comsielc.com Isocratic elution, where the mobile phase composition remains constant, can be employed for simple separations, while gradient elution, with a changing mobile phase composition, is preferred for complex samples containing impurities with a wide range of polarities.

Detection is commonly achieved using a UV-Vis detector set at a wavelength where the pyrrole (B145914) ring or the carbonyl group exhibits maximum absorbance. The purity of Ethanone, 1-(5-bromo-1H-pyrrol-3-yl)- is determined by comparing the peak area of the main compound to the total area of all detected peaks.

Table 1: Illustrative HPLC Parameters for Purity Assessment of Ethanone, 1-(5-bromo-1H-pyrrol-3-yl)-

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 30% B to 90% B over 15 min |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) for Volatile Derivatives

Gas chromatography is a powerful technique for the separation and analysis of volatile compounds. Given the structure of Ethanone, 1-(5-bromo-1H-pyrrol-3-yl)-, its volatility might be limited. Therefore, direct GC analysis may require high inlet temperatures, which could potentially lead to thermal degradation.

To overcome this, derivatization is a common strategy to increase the volatility and thermal stability of the analyte. researchgate.netmdpi.com For a compound like Ethanone, 1-(5-bromo-1H-pyrrol-3-yl)-, which contains an N-H group on the pyrrole ring, silylation is a potential derivatization technique. mdpi.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace the active hydrogen on the nitrogen atom with a trimethylsilyl (TMS) group, thereby increasing its volatility. sigmaaldrich.com

The derivatized analyte can then be separated on a non-polar or medium-polar capillary GC column, such as a DB-5ms or HP-5ms. nist.gov A flame ionization detector (FID) can be used for quantification, while an electron capture detector (ECD) would offer high sensitivity for this brominated compound. nih.govsemanticscholar.org

Hyphenated Techniques (e.g., GC-MS, LC-MS)

Hyphenated techniques, which couple a separation technique with a mass spectrometer, provide both separation and structural identification capabilities, making them invaluable for the unambiguous identification and quantification of Ethanone, 1-(5-bromo-1H-pyrrol-3-yl)-.

Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for the analysis of volatile compounds. Following separation on the GC column, the analyte enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting mass spectrum, which shows the fragmentation pattern of the molecule, serves as a chemical fingerprint for identification. nih.gov For Ethanone, 1-(5-bromo-1H-pyrrol-3-yl)-, characteristic fragments would be expected from the cleavage of the acetyl group, loss of bromine, and fragmentation of the pyrrole ring.

Liquid Chromatography-Mass Spectrometry (LC-MS), and particularly its tandem version (LC-MS/MS), is a highly sensitive and selective technique for the analysis of a wide range of compounds, including those that are not amenable to GC. researchgate.net For the quantification of Ethanone, 1-(5-bromo-1H-pyrrol-3-yl)-, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is often employed. nih.gov In this mode, the precursor ion (the molecular ion of the analyte) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This high selectivity minimizes interference from the sample matrix.

Table 2: Hypothetical GC-MS and LC-MS/MS Parameters

| Technique | Parameter | Value |

| GC-MS | Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole | |

| Scan Range | m/z 50-300 | |

| LC-MS/MS | Ionization Mode | Electrospray Ionization (ESI), Positive |

| Mass Analyzer | Triple Quadrupole | |

| MRM Transition | [M+H]+ → Product Ion (specific to the compound) |

Spectroscopic Quantification Methods

While chromatography is essential for separation, spectroscopic methods can be employed for direct quantification, often without the need for extensive sample preparation.

One of the primary spectroscopic methods for quantification is UV-Vis spectroscopy. Based on Beer-Lambert's law, the absorbance of a solution is directly proportional to the concentration of the analyte. By preparing a calibration curve of absorbance versus concentration using standards of known concentration, the concentration of Ethanone, 1-(5-bromo-1H-pyrrol-3-yl)- in an unknown sample can be determined. The wavelength of maximum absorbance (λmax) would need to be experimentally determined.

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is another powerful technique for determining the purity and concentration of a compound. fujifilm.commestrelab.comox.ac.uk Unlike other methods, qNMR is a primary ratio method, meaning it does not require a calibration curve with the analyte itself. Instead, a certified internal standard of known concentration is added to the sample. emerypharma.com The concentration of the analyte is determined by comparing the integral of a specific resonance of the analyte with the integral of a resonance from the internal standard. youtube.com For Ethanone, 1-(5-bromo-1H-pyrrol-3-yl)-, distinct proton signals from the pyrrole ring or the acetyl group could be used for quantification.

Table 3: Comparison of Spectroscopic Quantification Methods

| Method | Principle | Advantages | Disadvantages |

| UV-Vis Spectroscopy | Beer-Lambert Law | Simple, rapid, cost-effective | Lower specificity, susceptible to interference from absorbing impurities |

| Quantitative NMR (qNMR) | Proportionality of signal integral to molar concentration | High precision and accuracy, no analyte-specific calibration curve needed, provides structural information | Requires a high-field NMR spectrometer, lower sensitivity compared to MS-based methods |

Future Research Directions and Unexplored Avenues in the Academic Research of Ethanone, 1 5 Bromo 1h Pyrrol 3 Yl

Development of Novel and Sustainable Synthetic Routes

While classical methods for pyrrole (B145914) synthesis are well-established, the future of chemical manufacturing hinges on the development of sustainable and efficient synthetic protocols. For "Ethanone, 1-(5-bromo-1H-pyrrol-3-yl)-", future research should focus on moving beyond traditional, often harsh, bromination and acylation reactions. A key avenue for exploration is the application of multicomponent domino reactions, which have been shown to be an efficient and eco-friendly method for synthesizing diversely functionalized pyrrole derivatives. nih.gov The development of a one-pot synthesis from simple, readily available starting materials would represent a significant step forward.

Furthermore, leveraging heterogeneous catalysts, such as silica (B1680970) sulfuric acid, could offer a greener alternative to homogeneous catalysts, simplifying purification and minimizing waste. nih.gov The exploration of mechanochemical synthesis, a solvent-free or low-solvent technique, could also lead to more sustainable production methods for this compound and its derivatives. Research into photocatalyzed and electrochemical functionalization of pyrroles is an emerging area that could provide highly selective and environmentally benign synthetic routes. nih.gov

Exploration of Advanced Functionalization Strategies for Complex Architectures

The "Ethanone, 1-(5-bromo-1H-pyrrol-3-yl)-" scaffold is ripe for the application of modern functionalization techniques to construct complex molecular architectures. The bromine atom at the 5-position and the acetyl group at the 3-position serve as orthogonal handles for selective modification. Future research should explore a variety of metal-catalyzed cross-coupling reactions at the C-Br bond, such as Suzuki, Stille, and Sonogashira couplings, to introduce a wide range of aryl, heteroaryl, and alkynyl substituents.

Beyond simple coupling reactions, the development of C-H functionalization strategies for the remaining positions on the pyrrole ring would open up new avenues for creating highly substituted and complex derivatives. nih.gov For instance, copper-catalyzed three-component coupling reactions have been shown to be effective for the 2-functionalization of pyrrole rings at room temperature. nih.gov The exploration of cycloaddition reactions, where the pyrrole ring can act as a 2π or 4π component, could lead to the synthesis of novel fused heterocyclic systems with unique three-dimensional structures. acs.org The inherent reactivity of the acetyl group also allows for a plethora of transformations, including aldol (B89426) condensations, Knoevenagel condensations, and the formation of various heterocyclic rings, further expanding the accessible chemical space.

In-depth Computational Modeling of Advanced Properties

To guide and accelerate the discovery of new applications for "Ethanone, 1-(5-bromo-1H-pyrrol-3-yl)-" derivatives, in-depth computational modeling will be indispensable. researchgate.netacs.org Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations can be employed to predict and understand the electronic and optical properties of newly designed molecules based on this scaffold. Such studies can elucidate structure-property relationships, for instance, how the introduction of different substituents at the 5-position affects the HOMO-LUMO gap, charge transport characteristics, and absorption/emission spectra.

Computational screening of virtual libraries of derivatives can help prioritize synthetic targets with desired properties for specific applications, such as organic semiconductors or luminescent materials. acs.org Modeling the interaction of these molecules with surfaces or other molecules can also provide insights into their potential use in sensor applications. Furthermore, computational studies can aid in understanding the reaction mechanisms of the proposed synthetic and functionalization strategies, leading to the optimization of reaction conditions.

Applications in Emerging Non-Biological Chemical Technologies (e.g., Sensors, Semiconductors, Luminescence)

The electron-rich nature of the pyrrole ring makes it an excellent building block for organic electronic materials. researchgate.netmorressier.com Future research should be directed towards harnessing the potential of "Ethanone, 1-(5-bromo-1H-pyrrol-3-yl)-" as a synthon for materials in emerging non-biological technologies.

Sensors: Polypyrrole-based materials have been extensively studied for their gas sensing capabilities. tandfonline.comresearchgate.net The functional groups on "Ethanone, 1-(5-bromo-1H-pyrrol-3-yl)-" provide handles to tune the selectivity and sensitivity of sensor materials. For example, derivatives could be synthesized to specifically interact with analytes like nitroaromatic compounds or volatile organic compounds, leading to a measurable change in their electrical or optical properties. tandfonline.com

Semiconductors: Pyrrole-containing polymers and small molecules have shown promise as p-type organic semiconductors for use in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). researchgate.netacs.org The "Ethanone, 1-(5-bromo-1H-pyrrol-3-yl)-" core can be incorporated into larger conjugated systems, and the electronic properties can be fine-tuned through functionalization to optimize charge carrier mobility and energy levels for efficient device performance.

Luminescence: The development of pyrrole-based luminescent materials is a growing area of interest. By extending the conjugation of the "Ethanone, 1-(5-bromo-1H-pyrrol-3-yl)-" system through strategic functionalization, it may be possible to create novel fluorophores with tunable emission wavelengths and quantum yields for applications in organic light-emitting diodes (OLEDs) or fluorescent probes.

Design and Synthesis of New Materials based on the Pyrrole Scaffold

The "Ethanone, 1-(5-bromo-1H-pyrrol-3-yl)-" moiety can serve as a fundamental building block for the rational design and synthesis of a variety of new materials with tailored properties. mdpi.com An important future direction is its incorporation into well-defined macromolecular architectures.

For instance, it can be used as a monomer in polymerization reactions to create novel conducting polymers. The bromo- and acetyl- functionalities allow for its integration into different polymer backbones, such as through cross-coupling polymerization. This could lead to materials with unique processing characteristics and electronic properties.

Q & A

Q. What are the established synthetic routes for 1-(5-bromo-1H-pyrrol-3-yl)ethanone, and how are reaction conditions optimized?

The synthesis typically employs Friedel-Crafts acylation , where a brominated pyrrole derivative reacts with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Reaction parameters such as temperature (often 0–25°C), solvent polarity (e.g., dichloromethane or nitrobenzene), and stoichiometric ratios are critical for yield optimization. Multi-step protocols may involve halogenation of precursor pyrroles followed by selective acylation. Industrial-scale modifications, such as continuous flow reactors, improve efficiency by reducing reaction time and enhancing purity .

Q. How is the structural identity of 1-(5-bromo-1H-pyrrol-3-yl)ethanone confirmed post-synthesis?

Structural validation combines spectroscopic techniques :

- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., acetyl carbonyl resonance at ~200 ppm).

- IR spectroscopy : Confirms acetyl C=O stretching (~1700 cm⁻¹).

- Mass spectrometry (MS) : Validates molecular weight via [M+H]⁺ or [M–Br]⁺ fragments.

- X-ray crystallography : Provides unambiguous confirmation using programs like SHELXL for refinement. Single-crystal data collection (Mo-Kα radiation) and structure solution via direct methods are standard .

Q. What biological screening approaches are used to assess the compound’s bioactivity?

Initial screens include in vitro antimicrobial assays (e.g., MIC against E. coli or S. aureus) and cytotoxicity tests (e.g., MTT assay on mammalian cell lines). Computational molecular docking (using tools like PyRx or AutoDock) predicts interactions with target proteins (e.g., bacterial enzymes or cancer-related kinases). ADMET studies evaluate pharmacokinetic properties, such as solubility and metabolic stability, to prioritize lead candidates .

Advanced Research Questions

Q. How can researchers address discrepancies in reported spectroscopic data for this compound?

Discrepancies often arise from impurities, solvent effects, or tautomerism. Advanced strategies include:

- 2D NMR (HSQC, HMBC) to resolve overlapping signals.

- High-resolution crystallography with SHELX refinement to confirm bond lengths/angles .

- Computational modeling (DFT calculations) to simulate NMR shifts and compare with experimental data.

- HPLC purification (>95% purity) to eliminate by-products before analysis .

Q. What strategies optimize reaction yield and minimize by-products during synthesis?

- Catalyst screening : Replace AlCl₃ with milder Lewis acids (e.g., FeCl₃) to reduce side reactions.

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance electrophilic acylation.

- Flow chemistry : Continuous flow reactors improve heat/mass transfer, reducing decomposition.

- In situ monitoring : FTIR or Raman spectroscopy tracks reaction progress in real time .

Q. How can computational methods evaluate the compound’s pharmacokinetic and toxicological profiles?

- ADMET prediction : Tools like SwissADME assess Lipinski’s Rule compliance (e.g., molecular weight <500 Da, logP <5).

- Toxicity profiling : QSAR models predict mutagenicity (e.g., Ames test data) and hepatic toxicity.

- Molecular dynamics simulations : Study binding stability with targets (e.g., 50 ns simulations in GROMACS) .

Q. What crystallographic challenges arise in resolving the compound’s structure, and how are they addressed?

Challenges include poor crystal quality, twinning, or weak diffraction. Solutions involve:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.